molecular formula C9H13NO2 B14835830 2-Amino-6-isopropoxyphenol

2-Amino-6-isopropoxyphenol

Cat. No.: B14835830
M. Wt: 167.20 g/mol
InChI Key: PIYZBVQOAUYAKB-UHFFFAOYSA-N
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Description

2-AMINO-6-(PROPAN-2-YLOXY)PHENOL is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes an amino group (-NH2) and a propan-2-yloxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(PROPAN-2-YLOXY)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-dihalophenol with isopropyl alcohol in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-6-(PROPAN-2-YLOXY)PHENOL can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols, depending on the electrophile used.

Scientific Research Applications

2-AMINO-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(PROPAN-2-YLOXY)PHENOL
  • 2-AMINO-6-(ETHOXY)PHENOL
  • 2-AMINO-6-(METHOXY)PHENOL

Uniqueness

2-AMINO-6-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-6-propan-2-yloxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,10H2,1-2H3

InChI Key

PIYZBVQOAUYAKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)N

Origin of Product

United States

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